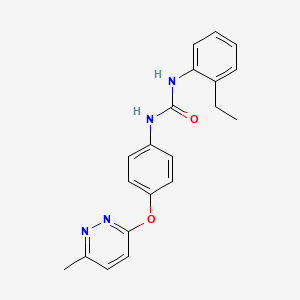

1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-6-4-5-7-18(15)22-20(25)21-16-9-11-17(12-10-16)26-19-13-8-14(2)23-24-19/h4-13H,3H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYOBFYCWSKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves the following steps:

Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For this compound, 2-ethylphenyl isocyanate can be reacted with 4-((6-methylpyridazin-3-yl)oxy)aniline under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amines or other reduced forms of the original compound.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Key findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.05 | Induction of apoptosis |

| NCI-H460 | 0.02 | Cell cycle arrest |

| HCT116 | 0.8 | Cytotoxicity via apoptosis |

These results suggest that the compound may act by inducing programmed cell death and halting the cell cycle in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokines in cell cultures and animal models. This dual action—targeting both cancer cells and inflammatory pathways—highlights its therapeutic potential .

Soluble Epoxide Hydrolase Inhibition

Another significant application is its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme associated with cardiovascular diseases. By inhibiting sEH, the compound may enhance the levels of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory effects .

Agricultural Applications

In addition to its medicinal uses, 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has shown promise as a pesticide or fungicide. Its efficacy against phytopathogenic microorganisms suggests potential applications in crop protection .

Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of this compound alongside similar urea derivatives. The results indicated that compounds with a pyridazinone core exhibited significant cytotoxicity against tumor cells, reinforcing the potential of this class of compounds in cancer therapy .

Study 2: In Vivo Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of related urea compounds in vivo. The study demonstrated that these compounds could effectively decrease inflammation markers, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 1-(2-ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

- 1-(2-Methylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

- 1-(2-Ethylphenyl)-3-(4-((5-methylpyridazin-3-yl)oxy)phenyl)urea

Comparison:

- Structural Differences: Variations in the position and type of substituents on the phenyl and pyridazinyl rings.

- Unique Properties: 1-(2-ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea may exhibit distinct physicochemical properties, such as solubility and stability, compared to its analogs.

- Biological Activity: Differences in biological activity and potency due to structural variations, influencing their suitability for specific applications.

Biological Activity

1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is . The compound features a urea linkage, which is known for its role in modulating biological activity in various classes of drugs. The presence of the pyridazine moiety may enhance its interaction with specific biological targets.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea exhibit a range of biological activities, including:

- Antitumor Activity : Some studies suggest that related compounds can induce apoptosis in cancer cells, demonstrating cytotoxic effects against various tumor types.

- Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of pyridazine derivatives against several pathogens.

- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in disease processes.

Antitumor Activity

A study investigating the cytotoxic effects of pyridazine derivatives found that compounds with structural similarities to 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea showed significant antiproliferative effects on glioblastoma and breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis characterized by morphological changes such as cell shrinkage and chromatin condensation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | Glioblastoma |

| Compound B | 0.8 | Breast Cancer |

Antimicrobial Activity

Research has demonstrated that related compounds possess broad-spectrum antimicrobial activity. For instance, studies on thiazole derivatives indicated that modifications on the phenyl ring significantly affect their antibacterial potency against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism |

|---|---|---|

| Compound C | Effective | E. coli |

| Compound D | Moderate | S. aureus |

Enzyme Inhibition

Investigations into enzyme inhibition revealed that certain derivatives can inhibit enzymes linked to cancer progression and inflammation. For example, a series of benzamide derivatives were evaluated for their ability to inhibit RET kinase, a target in cancer therapy .

Case Studies

- Case Study on Antitumor Effects : A comprehensive study evaluated the effects of a series of pyridazine-based ureas on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at nanomolar concentrations, suggesting strong potential as therapeutic agents.

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of derivatives similar to 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea. Results showed promising activity against both gram-positive and gram-negative bacteria, highlighting their potential use in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.